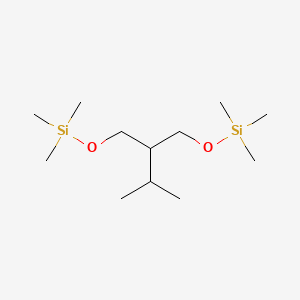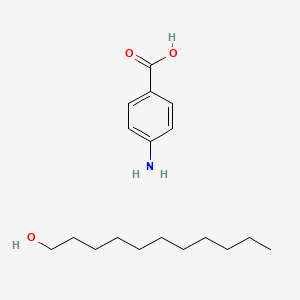
4-Aminobenzoic acid;undecan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminobenzoic acid and undecan-1-ol are two distinct compoundsIt is a white solid that is slightly soluble in water It is a colorless, water-insoluble liquid with a floral citrus-like odor .
Vorbereitungsmethoden
4-Aminobenzoic acid: can be synthesized through two main industrial routes:
Reduction of 4-nitrobenzoic acid: This method involves the reduction of 4-nitrobenzoic acid to produce 4-aminobenzoic acid.
Hoffman degradation of the monoamide derived from terephthalic acid: This method involves the degradation of the monoamide derived from terephthalic acid to produce 4-aminobenzoic acid.
Undecan-1-ol: is commonly produced by the reduction of undecanal, the analogous aldehyde .
Analyse Chemischer Reaktionen
4-Aminobenzoic acid: undergoes various types of reactions:
Esterification: It can react with ethanol in the presence of sulfuric acid to form esters.
Reduction: It can be reduced to produce different derivatives.
Substitution: It can undergo substitution reactions due to the presence of amino and carboxyl groups.
Undecan-1-ol: can undergo oxidation to form undecanal and further oxidation to form undecanoic acid .
Wissenschaftliche Forschungsanwendungen
4-Aminobenzoic acid: has extensive applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various compounds.
Biology: It is an intermediate in the synthesis of folate by bacteria, plants, and fungi.
Industry: It is used in the preparation of folate and other compounds.
Undecan-1-ol: is used as a flavoring ingredient in foods due to its floral citrus-like odor .
Wirkmechanismus
4-Aminobenzoic acid: acts as an intermediate in the synthesis of folate by bacteria, plants, and fungi. It is converted to folate through the action of enzymes such as 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase . Sulfonamide drugs interfere with this process by inhibiting the enzyme dihydropteroate synthetase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid: Similar to 4-aminobenzoic acid but lacks the amino group.
Salicylic acid: Similar structure but has a hydroxyl group instead of an amino group.
Undecanal: Similar to undecan-1-ol but is an aldehyde instead of an alcohol.
Uniqueness
4-Aminobenzoic acid: is unique due to its dual functional groups (amino and carboxyl) which allow it to participate in a variety of chemical reactions.
Undecan-1-ol: is unique due to its long carbon chain and its use as a flavoring agent.
Eigenschaften
CAS-Nummer |
113422-77-8 |
|---|---|
Molekularformel |
C18H31NO3 |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
4-aminobenzoic acid;undecan-1-ol |
InChI |
InChI=1S/C11H24O.C7H7NO2/c1-2-3-4-5-6-7-8-9-10-11-12;8-6-3-1-5(2-4-6)7(9)10/h12H,2-11H2,1H3;1-4H,8H2,(H,9,10) |
InChI-Schlüssel |
JZCNWLFGKDWEHY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCO.C1=CC(=CC=C1C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


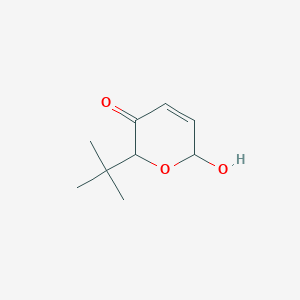
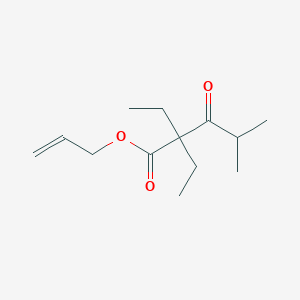
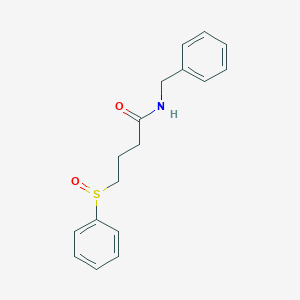
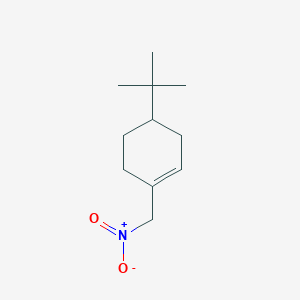
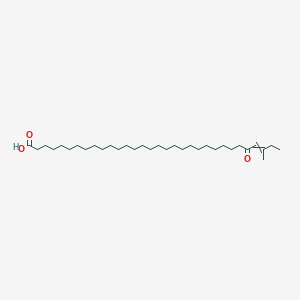
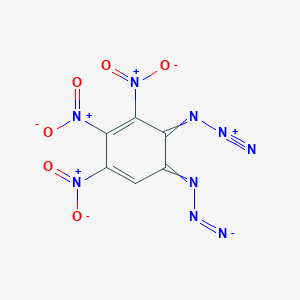
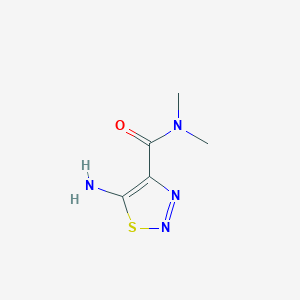
![1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-4-phenylpyrrolidin-2-one](/img/structure/B14307695.png)
![N-[2-(1-Benzyl-1H-indol-3-yl)ethyl]formamide](/img/structure/B14307700.png)
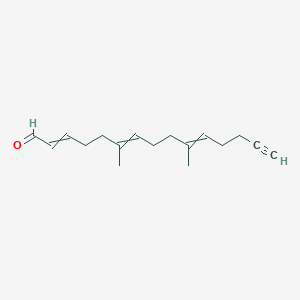
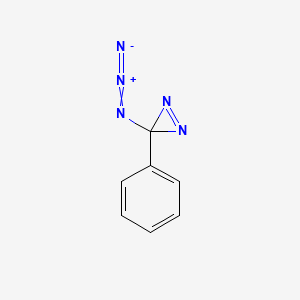
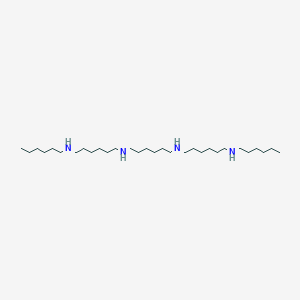
![(Bicyclo[2.2.1]heptan-1-yl)methyl 2-methylprop-2-enoate](/img/structure/B14307733.png)
